1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

Catalog No.
S621084
CAS No.
62929-02-6
M.F
C35H28N2O7
M. Wt
588.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine...

CAS Number

62929-02-6

Product Name

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

IUPAC Name

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

Molecular Formula

C35H28N2O7

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H

InChI Key

CDTDIQLZIBORMV-UHFFFAOYSA-N

SMILES

CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Synonyms

-2,3-dihydro-1,3,3(or1,1,3)-trimethyl-1h-inden-5-amine;3-isobenzofurandione,5,5’-carbonylbis-polymerwith1(or3)-(4-aminophenyl);POLYIMIDE RESIN;Polyimideresins;Polyimides;1,3-Isobenzofurandione, 5,5-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2

Canonical SMILES

CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Microelectronics and Semiconductor Fabrication:

  • Substrates for Thin Film Deposition: Polyimide films act as ideal substrates for depositing thin films of various materials like metals, oxides, and semiconductors. Their high temperature tolerance allows for processing at elevated temperatures crucial for certain thin film deposition techniques [].
  • Stress Buffers: Polyimide coatings are utilized as "stress buffers" in semiconductor devices to manage thermal stress and prevent device failure. They offer good adhesion to various materials like silicon and metals while exhibiting low modulus and excellent thermal stability [].
  • Flexible Printed Circuits: Polyimide's flexibility and electrical insulating properties make it a valuable material for creating flexible printed circuits (FPCs) used in various electronic devices like wearables and implantable medical devices [].

Advanced Materials and Composite Development:

  • Nanoparticle Composites: Polyimide serves as a matrix material for incorporating various nanoparticles like graphene, leading to the development of novel composite materials with enhanced properties. These composites can exhibit improved thermal conductivity, electrical conductivity, and mechanical strength, finding applications in fields like aerospace, electronics, and energy storage [].
  • Membrane Separation Technology: Polyimide's chemical resistance and thermal stability make it suitable for fabricating membranes for various separation processes, such as gas separation, desalination, and filtration. Research is ongoing to tailor the properties of polyimide membranes for specific separation applications [].

Other Scientific Research Applications:

  • Biomedical Research: Polyimide's biocompatibility and versatility allow its exploration in various biomedical research areas. Researchers are investigating its potential for applications like drug delivery, tissue engineering scaffolds, and microfluidic devices for diagnostics and cell manipulation [].
  • Sensors and Actuators: The unique electrical and mechanical properties of polyimide are being explored for developing innovative sensors and actuators. For example, research is underway to utilize polyimide films as pressure sensors, chemical sensors, and microactuators for various applications [].

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine is a chemical compound characterized by its complex structure, which includes an indene core substituted with a 4-aminophenyl group and three methyl groups. Its molecular formula is C18H22N2C_{18}H_{22}N_2 with a molar mass of approximately 266.38 g/mol. The compound exhibits a predicted density of 1.091 g/cm³ and a boiling point of around 432.3 °C . This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features.

Polyimide resins themselves typically don't have a specific mechanism of action in scientific research. Their value lies in their material properties that enable various functionalities in research endeavors.

For instance, polyimide films can be used as substrates for chromatography, a technique for separating and analyzing mixtures []. The chemical resistance of polyimides allows them to withstand the solvents used in chromatography.

The chemical reactivity of 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine can be explored through various synthetic pathways. It typically participates in reactions involving electrophilic aromatic substitution due to the presence of the amino group, which can act as a nucleophile. Additionally, it may undergo reduction or oxidation reactions depending on the conditions applied .

Key reactions include:

  • Electrophilic Aromatic Substitution: The amino group enhances the nucleophilicity of the aromatic ring, allowing for substitutions at ortho and para positions.
  • Reductive Amination: The compound can react with carbonyl compounds to form amines under reductive conditions.

The synthesis of 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis often begins with commercially available indene derivatives.
  • Amination Reaction: A key step involves introducing the 4-aminophenyl group through nucleophilic substitution or coupling reactions.
  • Methylation: Methyl groups can be introduced via alkylation methods using methyl iodide or dimethyl sulfate under basic conditions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The unique structure of 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine makes it suitable for various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activity.
  • Material Science: Its properties may be exploited in developing advanced materials such as polymers or coatings that require specific thermal or mechanical properties.

Interaction studies are essential for understanding how 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine interacts with biological targets. Preliminary studies suggest that this compound may interact with certain proteins or enzymes relevant in disease pathways, though detailed pharmacological profiles are still needed .

Several compounds share structural similarities with 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine. These include:

Compound NameMolecular FormulaNotable Features
1-(4-methylphenyl)-1,3,3-trimethylindeneC18H22C_{18}H_{22}Methyl substitution instead of amino group
1-(phenyl)-1,3-dimethylindeneC16H18C_{16}H_{18}Lacks amino functionality; simpler structure
2-aminoindene derivativesVariesAmino group on different positions; varied biological activity

Uniqueness

The uniqueness of 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine lies in its specific combination of an amino group and multiple methyl substituents on the indene structure. This configuration may enhance its solubility and reactivity compared to other derivatives lacking these features .

General Manufacturing Information

1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5-amine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15
1. Trikantzopoulos E, Yang C, Ganesana M, Wang Y, Venton BJ. Novel carbon-fiber microelectrode batch fabrication using a 3D-printed mold and polyimide resin. Analyst. 2016 Sep 21;141(18):5256-5260. doi: 10.1039/c6an01469k. Epub 2016 Aug 18. PMID: 27536741; PMCID: PMC5019535.

2. Gillis WF, Lissandrello CA, Shen J, Pearre BW, Mertiri A, Deku F, Cogan S, Holinski BJ, Chew DJ, White AE, Otchy TM, Gardner TJ. Carbon fiber on polyimide ultra-microelectrodes. J Neural Eng. 2018 Feb;15(1):016010. doi: 10.1088/1741-2552/aa8c88. PMID: 28905812; PMCID: PMC5785928.

3. Righi M, Puleo GL, Tonazzini I, Giudetti G, Cecchini M, Micera S. Peptide-based coatings for flexible implantable neural interfaces. Sci Rep. 2018 Jan 11;8(1):502. doi: 10.1038/s41598-017-17877-y. PMID: 29323135; PMCID: PMC5765121.

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